molecular formula C6H2ClF3IN B1403230 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine CAS No. 823221-95-0

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1403230
CAS No.: 823221-95-0
M. Wt: 307.44 g/mol
InChI Key: FOHPNORRPVAVJB-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 823221-95-0. It has a molecular weight of 307.44 . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) generally involves two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a trifluoromethyl group, a chlorine atom, and an iodine atom attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Halogen Shuffling and Electrophilic Substitutions

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is utilized in halogen shuffling processes. For example, Mongin et al. (1998) demonstrated the conversion of 2-chloro-6-(trifluoromethyl)pyridine into 2-chloro-4-iodo-6-(trifluoromethyl)pyridine through halogen/metal exchange and electrophilic trapping. This process highlights the compound's potential in site-selective electrophilic substitutions, essential for developing various chemical entities in research and industrial applications (Mongin, Tognini, Cottet, & Schlosser, 1998).

Synthesis and Structural Characterization

In another study, Chernov'yants et al. (2011) explored the synthesis and spectroscopic characterization of novel interaction products of 5-trifluoromethyl-pyridine-2-thione with iodine, showing the potential for creating complex chemical structures and understanding their properties. This research contributes to the broader understanding of the chemical behavior and potential applications of compounds similar to this compound (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Functionalization and Metalations

Cottet et al. (2004) demonstrated the selective deprotonation and subsequent carboxylation of 4-iodo-2-(trifluoromethyl)pyridine, showcasing its utility in the functionalization of halopyridines. This work illustrates the compound's relevance in creating diversified chemical structures, particularly in organic synthesis (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Synthesis of Boronic Acid Derivatives

Liu Guoqua (2014) studied the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid using 2-chloro-4-iodo-5-trifluoromethyl pyridine. This research is significant for the pharmaceutical and agrochemical industries, where boronic acids and their derivatives play a crucial role (Liu Guoqua, 2014).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

5-chloro-4-iodo-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHPNORRPVAVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737329
Record name 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823221-95-0
Record name 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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